![molecular formula C7H6Cl2N4 B1422521 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1255147-37-5](/img/structure/B1422521.png)
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
描述
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic aromatic organic compound characterized by the presence of a pyrazolo[3,4-d]pyrimidine core with chlorine and methyl substituents
作用机制
Target of Action
The primary targets of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It inhibits the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation . It has shown superior cytotoxic activities against certain cell lines . For instance, it has demonstrated significant cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
生化分析
Biochemical Properties
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and damage to various organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, and it can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .
化学反应分析
Types of Reactions: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
科学研究应用
Chemistry: In chemistry, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a kinase inhibitor. Kinase inhibitors are important in the study of signal transduction pathways and the development of therapeutic agents.
Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the context of cancer treatment. Its ability to inhibit specific kinases makes it a candidate for the development of anticancer drugs.
Industry: In the chemical industry, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
相似化合物的比较
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
4-Chloro-6-(chloromethyl)pyrimidine
Uniqueness: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
属性
IUPAC Name |
4-chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-13-7-4(3-10-13)6(9)11-5(2-8)12-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZZJARMBVNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine an interesting compound for further research?
A1: This compound serves as a valuable building block for creating a variety of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. [, ] This is significant because this class of compounds has shown promise in exhibiting diverse pharmacological properties. Essentially, it acts as a sort of molecular scaffold, allowing scientists to easily swap in different chemical groups at specific positions. This "modular" approach is highly valuable in medicinal chemistry for exploring potential drug candidates and understanding how structural changes influence biological activity.
Q2: What is known about the synthesis of this compound?
A2: Researchers have developed an efficient two-step synthesis route starting from readily available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [] The process involves the formation of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as an intermediate compound. This synthetic route offers a practical and streamlined way to produce the target compound, paving the way for further exploration of its derivatives and potential applications.
Q3: How was the structure of this compound and its derivative confirmed?
A3: A combination of techniques was employed to rigorously confirm the structure of both the parent compound and its derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These included:* Elemental analysis: This verified the elemental composition of the compounds.* High-resolution mass spectrometry: This provided precise molecular weight information.* Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): This elucidated the connectivity and environment of the atoms within the molecules.* Infrared (IR) spectroscopy: This identified functional groups present in the compounds.* X-ray analysis (for the derivative): This provided a three-dimensional representation of the molecule, confirming the atom arrangement and overall structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)
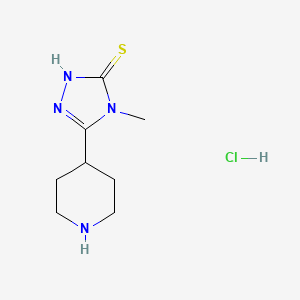


![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)

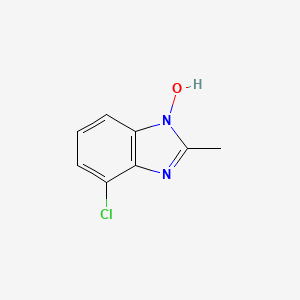
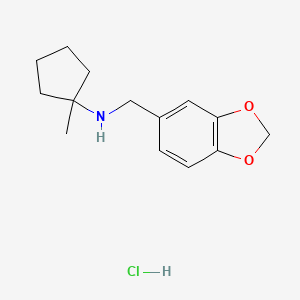
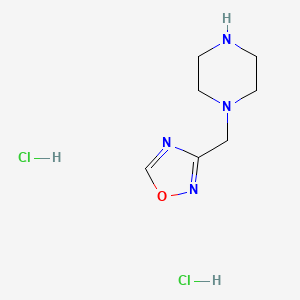
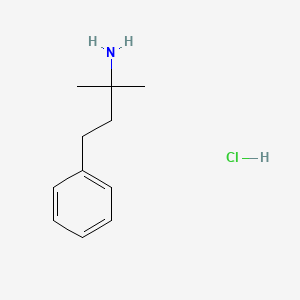
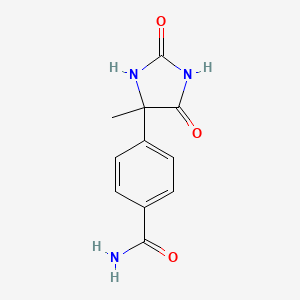
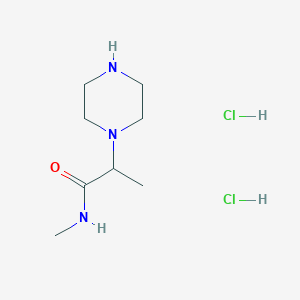
![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)
